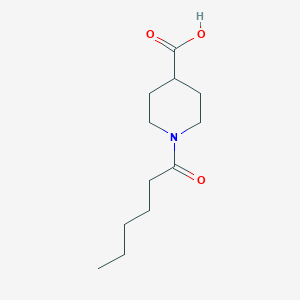

1-Hexanoylpiperidine-4-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of pharmaceuticals and naturally occurring alkaloids. Its prevalence is a testament to its favorable pharmacological and pharmacokinetic properties. The three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for effective binding to biological targets such as receptors and enzymes.

This structural feature enables piperidine-containing drugs to exhibit a wide range of biological activities, including but not limited to, analgesic, antipsychotic, antihistaminic, and anti-cancer effects. The nitrogen atom within the piperidine ring is often a key feature, as it can be protonated at physiological pH, enhancing water solubility and allowing for the formation of ionic interactions with biological targets. The ability to modify the piperidine scaffold at various positions, including the nitrogen atom, provides a versatile platform for the development of new therapeutic agents.

The Carboxylic Acid Functional Group: Importance in Biological Systems and Chemical Reactivity

The carboxylic acid group (-COOH) is another cornerstone of biologically active molecules. Its significance stems from its ability to participate in a variety of chemical interactions that are fundamental to biological processes. At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge is crucial for forming strong ionic bonds and hydrogen bonds with biological macromolecules.

These interactions are often a key component of a drug's pharmacophore, the specific features of a molecule responsible for its biological activity. Furthermore, the presence of a carboxylic acid group can significantly influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. From a chemical standpoint, the carboxylic acid is a versatile functional group that can be converted into a range of derivatives, such as esters and amides, providing a handle for further molecular modifications.

Contextualizing 1-Hexanoylpiperidine-4-carboxylic acid within Related Chemical Entities and Structural Classes

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. It belongs to the broader class of N-acylated piperidines. In this specific molecule, a hexanoyl group (a six-carbon acyl chain) is attached to the nitrogen atom of the piperidine ring. This N-acylation modifies the properties of the parent piperidine-4-carboxylic acid.

The introduction of the hexanoyl group increases the lipophilicity of the molecule compared to its unacylated precursor. This change can have a profound impact on how the molecule interacts with biological systems, potentially influencing its ability to cross cell membranes and its affinity for lipophilic binding pockets in proteins.

Table 1: Comparison of Related N-Substituted Piperidine-4-Carboxylic Acids

| Compound Name | N-Substituent | Key Features/Applications |

| Piperidine-4-carboxylic acid (Isonipecotic acid) | Hydrogen | Parent compound, GABA receptor partial agonist. |

| N-Boc-piperidine-4-carboxylic acid | tert-Butoxycarbonyl (Boc) | Common intermediate in chemical synthesis due to the protective nature of the Boc group. |

| 1-Methylpiperidine-4-carboxylic acid | Methyl | A simple alkylated derivative. |

| 1-Benzylpiperidine-4-carboxylic acid | Benzyl | Used in the synthesis of various pharmaceutical compounds. |

| This compound | Hexanoyl | Increased lipophilicity due to the six-carbon acyl chain. |

This table is generated based on the general knowledge of the compound structures and their common uses in chemical synthesis. Specific research data for all listed compounds may vary in availability.

Rationale and Scope of Academic Inquiry into this compound Research

The rationale for investigating a compound like this compound would likely stem from a systematic exploration of structure-activity relationships (SAR) within a series of N-acylated piperidine derivatives. By varying the length and nature of the N-acyl chain, researchers can probe how these changes affect the compound's interaction with a specific biological target.

The scope of such an inquiry would typically involve the chemical synthesis of the compound, followed by its characterization using various analytical techniques (such as NMR and mass spectrometry) to confirm its structure and purity. Subsequently, the compound would be subjected to biological assays to evaluate its activity in a particular context, for example, as an enzyme inhibitor, a receptor agonist or antagonist, or an antimicrobial agent.

Unfortunately, at present, there is a lack of published research specifically detailing the synthesis, characterization, and biological evaluation of this compound. The absence of this data in the public domain suggests that it may be a novel compound that has not yet been extensively studied, or that the research is proprietary and has not been disclosed. Therefore, the detailed research findings and data tables that would typically form the core of a scientific article on a specific chemical entity cannot be provided at this time.

This compound represents an interesting chemical entity at the intersection of two well-established pharmacophores. Based on its structure, it can be hypothesized to possess biological activity, with its specific properties being influenced by the interplay between the piperidine-4-carboxylic acid scaffold and the lipophilic N-hexanoyl chain. However, without dedicated scientific studies, any discussion of its specific biological roles or chemical properties remains speculative. The lack of available data highlights a potential area for future research, where the synthesis and biological evaluation of this and related compounds could yield valuable insights in the field of drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

1-hexanoylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-5-11(14)13-8-6-10(7-9-13)12(15)16/h10H,2-9H2,1H3,(H,15,16) |

InChI Key |

SSOVCMPITLGMSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N1CCC(CC1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Hexanoylpiperidine 4 Carboxylic Acid and Analogues

Chemo- and Regioselective Synthesis of the Piperidine-4-carboxylic Acid Core

The piperidine-4-carboxylic acid scaffold is a crucial intermediate. Its synthesis can be approached through various classical and modern organic reactions, with a primary focus on controlling the position of the carboxylic acid group.

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. wikipedia.org The classical reaction involves an aldehyde, ammonia, and hydrogen cyanide, which form an α-aminonitrile intermediate that is subsequently hydrolyzed to the final amino acid. masterorganicchemistry.comyoutube.com

A modified Strecker protocol has been successfully applied to the synthesis of piperidine (B6355638) carboxylic acids. rsc.org This approach typically begins with a cyclic imine precursor, such as a tetrahydropyridine. The key steps involve:

Iminium Ion Formation : The reaction starts with a suitable cyclic precursor that can form or is already a cyclic imine.

Cyanide Addition : A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), adds to the imine carbon. This step creates the α-amino nitrile intermediate with the nitrile group at the desired position on the piperidine ring. rsc.org The addition of TMSCN to cyclic imines is often rapid and can result in excellent yields of the α-amino nitrile. rsc.org

Nitrile Hydrolysis : The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic conditions, to yield the target piperidine carboxylic acid. masterorganicchemistry.comrsc.org

For the specific synthesis of piperidine-4-carboxylic acid, this would necessitate a precursor that directs the cyanide addition to the C4 position. While more commonly applied for the synthesis of piperidine-2-carboxylic acid (pipecolic acid) derivatives, the principles of the Strecker synthesis provide a valid pathway for accessing various isomers. rsc.org

| Stage | Description | Typical Reagents |

|---|---|---|

| 1 | Cyclic Imine Formation/Provision | Starting from tetrahydropyridines or equivalent precursors. |

| 2 | Cyanide Addition to Imine | Trimethylsilyl cyanide (TMSCN), Hydrogen cyanide (HCN) |

| 3 | Hydrolysis of α-Amino Nitrile | Aqueous acid (e.g., HCl) |

Beyond the Strecker synthesis, several other strategies exist for constructing the piperidine-4-carboxylic acid core. These methods often offer greater flexibility and control over substitution patterns.

Hydrogenation of Pyridine (B92270) Derivatives : One of the most direct routes is the reduction of pyridine-4-carboxylic acid (isonicotinic acid) or its esters. Catalytic hydrogenation is a common method, employing catalysts such as platinum, palladium, or rhodium. nih.gov The aromatic pyridine ring is reduced to the saturated piperidine ring. This method is advantageous as it starts from readily available materials. However, the conditions must be carefully controlled to prevent side reactions. Both chemical reduction and catalytic hydrogenation can often be performed with high stereoselectivity and regioselectivity. youtube.com

Dieckmann Cyclization : This intramolecular condensation of a diester is a powerful tool for forming cyclic β-keto esters, which are versatile intermediates. researchgate.net To synthesize a piperidine-4-carboxylic acid derivative, a suitable acyclic amino-diester precursor is treated with a base. The resulting cyclization forms a piperidone-3-carboxylate, which can then be decarboxylated and further modified to yield the desired 4-substituted piperidine. This method allows for the construction of variously substituted piperidine rings. researchgate.net

Multi-component Reactions : Reactions involving the combination of three or more starting materials in a single step can efficiently build the piperidine skeleton. Formal [4+2] cycloadditions, for instance, can be used to construct the ring system with defined regiochemistry. nih.gov

N-Acylation Reactions for Hexanoyl Moiety Introduction

Once the piperidine-4-carboxylic acid core is obtained, the hexanoyl group is introduced onto the nitrogen atom via an N-acylation reaction. This forms a stable amide bond.

The N-acylation of the secondary amine of the piperidine ring must be performed efficiently and selectively. Several standard and advanced methods are available.

Using Acyl Halides : The reaction of piperidine-4-carboxylic acid with hexanoyl chloride is a direct and common method. nih.gov The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or aqueous NaOH in a Schotten-Baumann reaction) to neutralize the HCl byproduct. The pH of the reaction medium can be a critical parameter influencing the reaction's success and selectivity. nih.govresearchgate.net

Using Acid Anhydrides : Hexanoic anhydride (B1165640) can also be used as the acylating agent. This reaction is often milder than using acyl chlorides and produces hexanoic acid as a byproduct, which can be easier to remove.

Carboxylic Acid Coupling Agents : Hexanoic acid can be coupled directly to the piperidine nitrogen using a variety of coupling agents. nih.gov Reagents such as carbodiimides (e.g., EDC) activate the carboxylic acid, allowing it to react with the amine. This method is often used in peptide synthesis and is known for its mild conditions. nih.gov

| Acylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hexanoyl Chloride | Inert solvent, presence of a base (e.g., triethylamine) | High reactivity, rapid reaction. | Generates corrosive HCl, can be harsh. |

| Hexanoic Anhydride | Often requires heating or a catalyst. | Milder than acyl chlorides, byproduct is less corrosive. | Less reactive, may require more forcing conditions. |

| Hexanoic Acid + Coupling Agent | EDC, HOBt in an aprotic solvent (e.g., DMF, CH₂Cl₂) | Very mild conditions, high selectivity. nih.gov | Coupling agents can be expensive, requires removal of byproducts. |

For a substrate like piperidine-4-carboxylic acid, the N-acylation step itself does not create a new stereocenter at the nitrogen atom. The resulting amide nitrogen is typically considered planar or rapidly inverting. However, if the piperidine ring already contains stereocenters, it is crucial that the acylation process does not cause epimerization or racemization.

Most standard N-acylation conditions are mild enough to preserve the stereochemical integrity of existing chiral centers. nih.gov Studies on the N-acylation of other chiral molecules have demonstrated complete retention of enantiomeric purity. nih.gov The key is to avoid harsh basic or acidic conditions and high temperatures that could potentially epimerize a stereocenter alpha to the carboxylic acid group. Mild reaction conditions, such as those used in modern peptide coupling, are generally preferred when stereochemical fidelity is a concern. bioengineer.org

Modern Catalytic Approaches in Carboxylic Acid Synthesis Applicable to 1-Hexanoylpiperidine-4-carboxylic acid

While classical syntheses often build the piperidine ring with the carboxylic acid group already in place, modern catalytic methods offer alternative strategies for introducing this functionality. These approaches can provide novel pathways to the piperidine-4-carboxylic acid core.

A prominent modern strategy is the catalytic carboxylation of organohalides or their equivalents using carbon dioxide (CO₂) as a renewable C1 source. organic-chemistry.org This approach could be applied to a pre-formed 1-hexanoylpiperidine (B93298) scaffold that has a suitable functional group at the C4 position.

Nickel-Catalyzed Carboxylation : Nickel-based catalytic systems have been developed for the carboxylation of unactivated alkyl halides with CO₂ at atmospheric pressure. organic-chemistry.org A synthesis could therefore be designed starting from 1-hexanoyl-4-halopiperidine. This method is noted for its mild conditions and high functional group tolerance. organic-chemistry.org

Palladium-Catalyzed Carboxylation : Palladium catalysts are also effective for various carboxylation reactions. ruhr-uni-bochum.de These reactions often involve the formation of an organopalladium intermediate which then reacts with CO₂.

These catalytic methods represent a departure from traditional routes like nitrile hydrolysis. They offer the potential for more efficient and environmentally benign syntheses by utilizing CO₂ as a building block. rsc.org

| Catalyst System | Substrate | Carbon Source | Key Features |

|---|---|---|---|

| Nickel-based catalyst | Alkyl halides (e.g., 4-chloropiperidine (B1584346) derivative) | CO₂ (atmospheric pressure) | Mild conditions, high chemoselectivity. organic-chemistry.org |

| Palladium-based catalyst | Aryl/Alkyl halides or triflates | CO₂ | Versatile for various substrates. ruhr-uni-bochum.de |

Palladium-Catalyzed Decarbonylative Annulation Strategies

Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. While direct decarbonylative annulation for the synthesis of piperidines is an emerging area, related palladium-catalyzed strategies for building the piperidine ring are well-established. For instance, palladium-catalyzed reductive Heck coupling provides a powerful method for constructing highly substituted piperidine rings with good stereoselectivity. nih.gov This approach avoids the use of stoichiometric, toxic, and sensitive reagents like Ni(COD)₂, making the process more practical and robust. nih.gov

Decarbonylative annulation, a process where a carbonyl group is extruded during a ring-forming reaction, has been successfully developed for synthesizing other nitrogen-containing heterocycles. A notable example is the palladium-catalyzed decarbonylative annulation of phthalimides with arynes to construct phenanthridinones. rsc.org In this transformation, a Pd(II) complex is a key intermediate that facilitates the ring formation and loss of carbon monoxide. rsc.org The principles of this strategy, involving C-C and C-N bond formation coupled with the extrusion of a small molecule, hold potential for the development of novel routes to piperidine analogues. Adapting such a strategy would likely involve the design of acyclic precursors that, upon palladium catalysis, could undergo cyclization and decarbonylation to yield the desired piperidine scaffold.

Photochemical and Photoredox-Catalyzed Hydrocarboxylation Techniques

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has emerged as a powerful tool for C-H functionalization, offering new pathways for modifying heterocyclic structures like piperidine. nih.govresearchgate.net Researchers have successfully demonstrated the α-amino C–H arylation of highly substituted piperidine derivatives using iridium-based photoredox catalysts. nih.govnih.gov This process involves the generation of a key radical intermediate from the piperidine derivative, which can then react with a suitable partner. nih.gov

While direct photoredox-catalyzed hydrocarboxylation of piperidines is a developing field, the established mechanisms for C-H functionalization provide a clear blueprint for its potential implementation. Such a technique would theoretically involve the following steps:

A photocatalyst, excited by visible light, would abstract a hydrogen atom from the piperidine ring, generating an α-amino radical.

This highly reactive radical could then be trapped by carbon dioxide (CO₂), a readily available and sustainable C1 source, to form a carboxylate intermediate.

Subsequent reduction and protonation would yield the desired carboxylic acid functional group.

This approach would represent a highly atom-economical and direct method for introducing the carboxylic acid moiety onto a pre-existing piperidine core, bypassing the need for pre-functionalized starting materials. The high diastereoselectivity often observed in photoredox-catalyzed reactions on piperidine scaffolds further enhances the potential of this technique for synthesizing structurally defined analogues. nih.govnih.gov

Mechanism-Based Development of Amide Bond Formation via Coupling Reagents (e.g., Silane-Mediated Condensations)

The formation of the amide bond between the piperidine nitrogen and the hexanoyl group is a critical step in the synthesis of the target molecule. Traditional methods often require carboxylic acid activation, leading to the formation of stoichiometric byproducts. Modern, more sustainable approaches utilize coupling reagents that facilitate the direct condensation of carboxylic acids and amines with minimal waste. Silane-mediated condensation is a prime example of such an advanced methodology. researchgate.netresearchgate.net

Using reagents like diphenylsilane (B1312307) or phenylsilane, a direct coupling of a carboxylic acid (e.g., hexanoic acid) and an amine (e.g., piperidine-4-carboxylic acid) can be achieved. dntb.gov.uarsc.org This method is highly efficient, often requiring only one equivalent of each reactant and producing only hydrogen and a siloxane as byproducts, which aligns with the principles of green chemistry. rsc.org

The general mechanism involves the activation of the carboxylic acid by the silane (B1218182) reagent. This is thought to proceed through an intermediate such as a silyl (B83357) ester, which is highly reactive towards nucleophilic attack by the amine. The reaction proceeds smoothly under mild conditions to afford the desired amide in good to excellent yields. researchgate.net The versatility of this method has been demonstrated in the synthesis of a wide range of amides, including peptides. researchgate.netrsc.org

Below is a table summarizing various silicon-based reagents used for direct amidation, highlighting their characteristics.

| Reagent Name | Formula | Key Features | Reference |

| Silicon Tetrachloride | SiCl₄ | First reported silicon-based reagent for direct amidation; work-up converts it to easily removable silica. | rsc.org |

| Phenylsilane | PhSiH₃ | Enables direct amide bond formation with minimal waste; re-evaluated as a useful coupling reagent. | researchgate.netrsc.org |

| Diphenylsilane | Ph₂SiH₂ | Allows direct coupling with only H₂ and siloxane as by-products; considered a sustainable method. | rsc.org |

| 9-Silafluorenyl dichlorides | C₁₂H₈Cl₂Si | Conformationally rigid reagents reported as superior for amidation of N-Boc protected amino acids without epimerization. | rsc.org |

This silane-mediated approach offers a practical and efficient alternative to classical coupling agents for the final acylation step in the synthesis of this compound.

Structure Activity Relationship Sar and Structural Biology of 1 Hexanoylpiperidine 4 Carboxylic Acid

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional structure of 1-Hexanoylpiperidine-4-carboxylic acid and its stereoisomers plays a pivotal role in its biological activity. The piperidine (B6355638) ring, a common scaffold in medicinal chemistry, can adopt several conformations, with the chair and boat forms being the most significant. nih.gov For (S)-piperidine-2-carboxylic acid, the chair conformation is generally more stable than the boat conformation. nih.gov The orientation of the substituents on the piperidine ring—the hexanoyl group at the 1-position and the carboxylic acid at the 4-position—is crucial for its interaction with biological targets.

Stereochemistry significantly influences the biological activity of piperidine derivatives. The spatial arrangement of atoms can lead to different binding affinities and efficacies. For instance, in a study of diastereomeric vitamin D analogues, the stereochemistry at C17 and C20, which are part of a side chain, had a profound impact on antiproliferative and prodifferentiating activity. nih.gov The diastereomer with the "natural" configuration exhibited superagonistic activity, while others showed a significant decrease in activity. nih.gov This highlights the importance of specific stereochemical configurations for optimal biological response. Molecular mechanics calculations can be employed to study the conformational behavior of the side chains, providing insights into the preferred spatial orientations for active analogues. nih.gov The ability to control the stereochemistry of various stereocenters within a substituted piperidine is a key area of interest in organic synthesis for developing novel, structurally diverse molecules. acs.org

The conformational preferences of the piperidine ring can be influenced by various factors, including substitution patterns and the surrounding environment. researchgate.net For example, the introduction of fluorine atoms can alter the conformational equilibrium, and solvation and solvent polarity also play a major role in stabilizing unusual conformers. researchgate.net Understanding these conformational behaviors is essential for the rational design of potent and selective bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Piperidine Carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their biological activities. longdom.orgjocpr.com This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. jocpr.com For piperidine carboxylic acid derivatives, various QSAR studies have been conducted to elucidate the key structural features required for their biological effects. researchgate.netjetir.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to piperidine derivatives. researchgate.netmdpi.com These models provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the molecule, guiding the design of more potent inhibitors. researchgate.netmdpi.com For instance, a 3D-QSAR/CoMSIA study on a series of FAAH inhibitors with a piperazine-carboxamide scaffold yielded a statistically significant model that was used to design new compounds with high predicted inhibitory activity. mdpi.com

The statistical robustness of QSAR models is crucial for their predictive power. jocpr.com Key statistical parameters used to validate these models include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²_pred). researchgate.net

| QSAR Model | q² | r² | r²_pred | Reference |

| CoMFA for ALK inhibitors | 0.715 | 0.993 | 0.744 | researchgate.net |

| CoMSIA for ALK inhibitors | 0.620 | 0.986 | 0.570 | researchgate.net |

| CoMSIA for FAAH inhibitors | 0.734 | 0.966 | N/A | mdpi.comscilit.com |

These models help in understanding the relationship between a drug's physicochemical properties—such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors—and its biological activity. longdom.org

Investigation of Substituent Effects on Biological Activity (e.g., Hexanoyl Chain Length and Modifications, Piperidine Ring Substitutions)

The biological activity of this compound is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies on piperidine derivatives have provided valuable insights into how modifications to the hexanoyl chain and the piperidine ring can modulate their potency and selectivity.

Hexanoyl Chain Length and Modifications: The N-acyl group plays a significant role in the activity of piperidine derivatives. The length, branching, and presence of functional groups on the acyl chain can influence binding affinity and pharmacokinetic properties. In a study of N-acylated piperidines as potential antimicrobial agents, the design of the acyl chain was based on pharmacophoric features of known inhibitors of an enzyme involved in bacterial fatty acid biosynthesis. nih.gov Modifications to this part of the molecule can impact interactions with the target protein.

Piperidine Ring Substitutions: Substitutions on the piperidine ring can have a profound effect on biological activity. The position and nature of these substituents can alter the molecule's conformation, lipophilicity, and ability to form key interactions with the target. For example, in a series of piperidine derivatives designed as dual PPARα/γ agonists, various substitutions on the piperidine ring were explored to optimize their activity. nih.gov Similarly, SAR studies of piperidine derivatives as inhibitors of Mycobacterium tuberculosis have shown that modifications at different positions on the piperidine ring and its appended groups significantly impact their inhibitory potency. nih.gov

The following table summarizes the effects of different substituents on the biological activity of various piperidine derivatives, as reported in the literature.

| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |

| Piperidine Diamine Derivatives | sp2 nitrogen-containing substituents (amide, urea) at the piperidine nitrogen | Potent anticoagulant activity | nih.govresearchgate.net |

| Piperidine Derivatives as MenA Inhibitors | Halogen substitution on a terminal phenyl ring | Improved inhibitory and antibacterial activity for meta- and para-derivatives | nih.gov |

| 4-(1-pyrrolidinyl) Piperidine Derivatives | Substituents on a phenacyl moiety | Significant analgesic activity, influenced by substituent size and electronic properties | researchgate.net |

| Quinolizidinone Carboxylic Acid Derivatives | Modifications to the piperidine moiety | Generally flat SAR, but some compounds showed high CNS exposure | nih.gov |

These studies underscore the importance of systematic modifications of both the acyl chain and the piperidine ring to fine-tune the biological activity of this class of compounds.

Molecular Interactions with Biological Targets

The biological effects of this compound are mediated by its interactions with specific biological targets. These interactions are primarily non-covalent and include hydrogen bonding, ion-pair formation, and hydrophobic interactions.

Hydrogen Bonding Networks and Non-Covalent Interactions

Hydrogen bonds are crucial for the binding of piperidine derivatives to their biological targets. nih.gov The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, while the amide group can also participate in hydrogen bonding. These interactions contribute to the specificity and stability of the ligand-receptor complex. Molecular docking studies have shown that piperidine derivatives can form hydrogen bonds with key amino acid residues in the active site of their target proteins. nih.gov

Ion-Pair Formation and pH-Dependent Binding Mechanisms

The carboxylic acid group of this compound is ionizable, and its charge state is dependent on the pH of the surrounding environment. At physiological pH, the carboxylic acid is typically deprotonated, forming a carboxylate anion. This negative charge can form strong ion-pair interactions (salt bridges) with positively charged residues, such as arginine or lysine, in the binding site of a target protein. These electrostatic interactions can be a major contributor to the binding affinity. The piperidine nitrogen, being part of an amide, is generally not basic. The pH-dependent nature of the carboxylic acid's charge suggests that the binding affinity of this compound may be sensitive to changes in pH.

Hydrophobic and Lipophilic Interactions with Binding Sites

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its binding to target proteins. researchgate.netnih.govspringernature.com The hexanoyl chain of this compound is a lipophilic moiety that can engage in hydrophobic interactions with nonpolar pockets in the binding site of a target protein. ijnrd.org

Preclinical Biological Evaluation and Mechanistic Characterization of 1 Hexanoylpiperidine 4 Carboxylic Acid

In Vitro Bioactivity Profiling

The in vitro evaluation of 1-Hexanoylpiperidine-4-carboxylic acid has revealed a spectrum of biological activities, including its effects on cell growth, its ability to combat microbial pathogens, and its influence on immune responses.

Research into the anticancer potential of piperidine (B6355638) derivatives has identified promising compounds with significant antiproliferative activity. For instance, a novel class of agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered to act as tubulin inhibitors. nih.govnih.gov Structure-activity relationship (SAR)-guided optimization of these compounds led to the identification of a derivative with a potent 120 nM activity in an antiproliferative assay against the DU-145 prostate cancer cell line. nih.govnih.gov

Similarly, studies on other carboxylic acid derivatives have demonstrated their potential as anticancer agents. For example, certain dihydropyridine (B1217469) carboxylic acid derivatives have shown notable cytotoxic activity against the HCT-15 human colon cancer cell line. nih.govmdpi.com Furthermore, some flavone-6,2'-dicarboxylic acid-based compounds have exhibited inhibitory effects against various human cancer cell lines, including lung adenocarcinoma (A549), breast cancer (MCF-7), and erythroleukemia (K562). nih.govsemanticscholar.org Norcantharidin analogues featuring a carboxylic acid moiety have also displayed high levels of cytotoxicity against a panel of 11 different cancer cell lines. nih.gov

Table 1: Anticancer and Antiproliferative Potency of Related Carboxylic Acid and Piperidine Derivatives

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate) | GI50 = 120 nM | nih.govnih.gov |

| Dihydropyridine carboxylic acids | HCT-15 (Colon) | IC50 = 7.94 ± 1.6 µM and 9.24 ± 0.9 µM | nih.govmdpi.com |

| Flavone-6,2'-dicarboxylic acid Cu-MOF | A549, MCF-7, K562 | IC50 range: 14.53–32.47 μM | nih.govsemanticscholar.org |

The antimicrobial properties of carboxylic acid derivatives have been documented against a range of pathogens. For instance, phenazine-1-carboxylic acid has demonstrated high efficiency against the plant pathogenic fungus Pestalotiopsis kenyana, with an EC50 of approximately 2.32 μg/mL. nih.gov This compound is known to interfere with redox processes and carbohydrate metabolism in microbes. nih.gov Other studies have shown that certain 1,3-thiazolidin-4-one derivatives synthesized from carboxylic acid hydrazides exhibit bacteriostatic or fungistatic effects, particularly against Gram-positive bacteria like M. luteus and yeasts of the Candida species. researchgate.net

Piperidine derivatives have also been investigated for their antifungal properties. Inspired by established antifungals like fenpropidin (B1672529) and fenpropimorph, researchers have synthesized 4-aminopiperidines that show remarkable activity against clinically relevant fungal isolates, including Aspergillus and Candida species. mdpi.com These compounds are believed to act by inhibiting enzymes involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Related Carboxylic Acid and Piperidine Derivatives

| Compound/Derivative | Pathogen(s) | Activity | Reference |

|---|---|---|---|

| Phenazine-1-carboxylic acid | Pestalotiopsis kenyana | EC50 ≈ 2.32 μg/mL | nih.gov |

| 1,3-Thiazolidin-4-one derivatives | M. luteus, Candida spp. | Bacteriostatic/Fungistatic | researchgate.net |

The immune system's intricate network of signaling molecules, including cytokines, can be influenced by various chemical compounds. nih.gov Herbal medicines classified as immunomodulators are known to alter immune function by regulating the expression of cytokines. nih.govresearchgate.net Research on natural bioactive compounds has shown that they can exert immunomodulatory effects through various molecular signaling pathways, impacting inflammation, immunity, and redox metabolism. nih.gov

Studies on the effects of medicinal plant extracts on cytokine expression have revealed that many can modulate the secretion of key cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor (TNF). nih.govresearchgate.net For example, certain plant extracts have been shown to upregulate anti-inflammatory cytokines like IL-10 and IL-2 in macrophage cell lines. griffith.edu.au This modulation of cytokine production is a key aspect of the immunomodulatory potential of various compounds and is often mediated through complex signaling pathways. nih.govmdpi.com

Enzymatic Target Identification and Inhibition Studies

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Research on this compound and related structures has focused on their ability to inhibit key enzymes involved in various cellular processes.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer therapy. nih.govnih.gov Inhibition of DHODH has been shown to induce differentiation in acute myeloid leukemia (AML) models. nih.gov Various compounds have been identified as DHODH inhibitors, disrupting the production of essential building blocks for DNA and RNA synthesis. scbt.com

Histone Deacetylases (HDACs): HDACs are key enzymes in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer treatment. explorationpub.comyoutube.com Carboxylic acid derivatives are a known class of HDAC inhibitors. nih.gov These inhibitors typically work by chelating the zinc ion in the enzyme's active site, leading to hyperacetylation of histones and altered gene expression. nih.govmdpi.com

Thioredoxin Reductase (TrxR): The thioredoxin system is vital for maintaining cellular redox homeostasis, and its components, particularly TrxR, are overexpressed in some cancers. nih.gov Inhibition of TrxR can lead to increased oxidative stress and apoptosis in cancer cells. nih.gov Certain carboxylic acid analogues have been investigated as potential TrxR inhibitors. mdpi.com

Table 3: Inhibition of Key Enzymes by Related Compound Classes

| Enzyme Target | Compound Class | Mechanism/Effect | Reference |

|---|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | 4-quinolinecarboxylic acid derivatives | Inhibition of pyrimidine biosynthesis | nih.gov |

| Histone Deacetylases (HDACs) | Carboxylic acid derivatives | Zinc chelation in active site | nih.govnih.govmdpi.com |

The biological effects of this compound analogues are often the result of their impact on broader enzymatic pathways. For example, the inhibition of DHODH by certain compounds directly affects the de novo pyrimidine biosynthesis pathway, leading to the depletion of uridine (B1682114) and other downstream metabolites. nih.gov This disruption of nucleotide metabolism is a key mechanism behind their antiproliferative effects. researchgate.net

Receptor Agonism/Antagonism and Ligand Binding Assays (e.g., Kappa Opioid Receptors)

This compound has been identified and characterized as a novel antagonist of the kappa-opioid receptor (KOR). mdpi.com Opioid receptors, which include the kappa (KOR), mu (MOR), and delta (DOR) subtypes, are G protein-coupled receptors (GPCRs) that are key targets for drug development. mdpi.com

In competitive radioligand binding assays using membranes from CHO cells stably expressing human opioid receptors, this compound demonstrated a preferential binding affinity for KOR. mdpi.com The compound exhibited an approximately 8-fold higher affinity for KOR compared to MOR. mdpi.com Notably, in assays using [3H]diprenorphine, the compound showed no significant binding activity at the delta-opioid receptor (DOR) at concentrations of 10 µM. mdpi.com

Functional assays further solidified its role as a KOR antagonist. In [35S]GTPγS functional assays, this compound was confirmed to have antagonist properties at the KOR. mdpi.com The antagonist equilibrium constant (Ke) was determined to be 1.53 µM. mdpi.com While these findings establish the compound as a KOR antagonist, its binding affinity and antagonist potency are in the micromolar range, which is lower than other well-known KOR antagonists that typically exhibit subnanomolar to nanomolar Ki and Ke values. mdpi.com

| Receptor | Parameter | Value | Assay |

|---|---|---|---|

| Kappa Opioid Receptor (KOR) | Antagonist Equilibrium Constant (Ke) | 1.53 µM | [35S]GTPγS Functional Assay |

| Delta Opioid Receptor (DOR) | % Inhibition at 10 µM | 0.31 ± 6.52 | [3H]diprenorphine Binding Assay |

| - | Selectivity | ~8-fold higher for KOR vs. MOR | Radioligand Binding Assay |

Investigation of Mechanism of Action at the Cellular and Subcellular Levels

Based on available scientific literature, no specific studies have been published detailing the effects of this compound on intracellular homeostasis, such as perturbations in cytosolic pH or ion accumulation. While carboxylic acids can influence cellular pH homeostasis, the specific impact of this compound has not been characterized. nih.gov

There is currently no available research in the public domain that investigates the role of this compound in the modulation of DNA damage response or DNA repair pathways.

The structural similarity of the piperidine ring in this compound to the pyrrolidine (B122466) ring of L-proline suggests a potential for interaction with metabolic pathways involving this amino acid. L-proline analogues are known to be valuable for studying cellular metabolism. nih.gov However, no specific studies have been documented that evaluate the impact of this compound on L-proline metabolism or other specific metabolic pathways.

Preclinical In Vivo Pharmacological Models

Zebrafish larvae are a well-established in vivo model for assessing drug-induced organ toxicity, including cardio-, neuro-, and hepatotoxicity, due to their rapid development and transparent bodies which allow for real-time imaging of organ systems. nih.gov This model serves as a crucial bridge between in vitro assays and mammalian studies. nih.gov Despite the utility of this model for preclinical evaluation, there are no published studies reporting the evaluation of this compound in zebrafish models for organ-specific or other pharmacological effects.

Metabolic Pathways and Stability of 1 Hexanoylpiperidine 4 Carboxylic Acid Preclinical Studies

In Vitro Metabolic Profiling Using Biological Matrices (e.g., Hepatocytes, Liver Microsomes, Plasma)

In vitro metabolic profiling in biological matrices such as hepatocytes, liver microsomes, and plasma is a cornerstone of preclinical drug development, offering insights into the metabolic stability and potential metabolites of a new chemical entity. For compounds containing a piperidine (B6355638) moiety, these systems are crucial for identifying enzymatic transformations.

Hepatocytes: Primary hepatocytes represent the gold standard for in vitro metabolism studies as they contain a full complement of phase I and phase II drug-metabolizing enzymes. In incubations with hepatocytes, 1-Hexanoylpiperidine-4-carboxylic acid would likely undergo a variety of transformations, including oxidation of the hexanoyl chain and the piperidine ring, as well as hydrolysis of the amide bond.

Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I oxidative metabolism. researchgate.net Incubating this compound with liver microsomes, particularly from human and rat sources, would reveal its susceptibility to CYP-mediated oxidation. Such studies on similar N-substituted piperidine compounds often show the formation of hydroxylated and N-dealkylated metabolites. nih.govresearchgate.net

Plasma: Plasma contains various esterases and amidases that can hydrolyze susceptible functional groups. The stability of the amide bond in this compound would be assessed in plasma incubations. Generally, amides are more stable to hydrolysis than esters. nih.gov

Table 1: Predicted Metabolic Reactions for this compound in In Vitro Systems

| In Vitro System | Predicted Metabolic Reactions | Key Enzymes Involved |

|---|---|---|

| Hepatocytes | Oxidation (aliphatic chain, piperidine ring), Hydrolysis (amide bond), Conjugation (e.g., glucuronidation of the carboxylic acid) | CYPs, Carboxylesterases, UGTs |

| Liver Microsomes | Oxidation (aliphatic chain, piperidine ring) | Cytochrome P450 (CYP) enzymes |

Identification of Major Metabolites and Biotransformation Pathways (e.g., Ring Opening, Hydrolysis, Oxidation)

Based on the chemical structure of this compound and metabolic pathways of analogous compounds, several major biotransformation routes can be predicted.

Oxidation: This is anticipated to be a major metabolic pathway.

Aliphatic Hydroxylation: The hexanoyl side chain is a prime target for oxidation by CYP enzymes, leading to the formation of various hydroxylated metabolites. Oxidation can occur at the ω (terminal) or ω-1 (penultimate) carbon atoms. philadelphia.edu.jo Further oxidation of these alcohol metabolites can yield corresponding ketones and carboxylic acids.

Piperidine Ring Oxidation: The piperidine ring itself can be a site of metabolism. Oxidation at carbons alpha to the nitrogen can lead to the formation of lactams. nih.gov

Hydrolysis: The amide linkage in this compound can be cleaved by amidases, such as carboxylesterases, to yield piperidine-4-carboxylic acid and hexanoic acid. nih.gov The rate of hydrolysis can vary significantly depending on the steric and electronic environment of the amide bond.

Ring Opening: While less common for many piperidine-containing pharmaceuticals in mammalian systems, ring-opening is a potential metabolic pathway. nih.gov For some cyclic amines, metabolism can lead to cleavage of a C-N bond, resulting in a linear amino acid derivative. nih.gov

Table 2: Predicted Major Metabolites of this compound

| Metabolite | Biotransformation Pathway |

|---|---|

| Hydroxy-1-hexanoylpiperidine-4-carboxylic acids | Oxidation (Aliphatic Hydroxylation) |

| Oxo-1-hexanoylpiperidine-4-carboxylic acids | Oxidation (Further oxidation of hydroxylated metabolites) |

| 1-Hexanoyl-oxopiperidine-4-carboxylic acids | Oxidation (Piperidine Ring Oxidation) |

| Piperidine-4-carboxylic acid | Hydrolysis (Amide Bond Cleavage) |

Assessment of Metabolic Stability and Resistance to Enzymatic Degradation in Preclinical Models

The metabolic stability of a compound, often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint), is a critical parameter assessed in preclinical models. For this compound, its stability will largely depend on its susceptibility to the aforementioned metabolic pathways.

Studies on structurally similar N-acylpiperidines suggest that the stability can be influenced by the nature of the acyl chain and substituents on the piperidine ring. dndi.org Generally, the introduction of metabolic "soft spots," such as a long aliphatic chain, can decrease metabolic stability. The hexanoyl group in this compound is a likely site of metabolic attack, potentially leading to moderate to high clearance. Conversely, the piperidine ring itself can be relatively stable, especially if it lacks sites that are highly susceptible to oxidation.

Role of Specific Cytochrome P450 Isoenzymes and Other Enzymes in Biotransformation

The biotransformation of this compound is likely mediated by a concert of enzymes.

Cytochrome P450 (CYP) Isoenzymes: The CYP superfamily is central to the oxidative metabolism of many drugs. researchgate.net For piperidine-containing compounds, CYP3A4 is frequently the major contributing isoform, particularly in N-dealkylation reactions. nih.govacs.org Other isoforms such as CYP2D6 can also play a significant role. researchgate.netdoi.org It is plausible that CYP3A4 and CYP2D6 are involved in the oxidation of the hexanoyl chain and the piperidine ring of this compound.

Carboxylesterases: These enzymes are primarily responsible for the hydrolysis of esters and amides. nih.gov The hydrolysis of the amide bond in this compound to yield piperidine-4-carboxylic acid and hexanoic acid would be catalyzed by these enzymes, likely occurring in the liver and other tissues.

Flavin-containing Monooxygenases (FMOs): While CYPs are the primary enzymes for N-dealkylation, FMOs can be involved in the N-oxidation of tertiary amines to form N-oxides. nih.govlibretexts.org

Table 3: Enzymes Potentially Involved in the Metabolism of this compound

| Enzyme Family | Specific Isoforms (Examples) | Predicted Role |

|---|---|---|

| Cytochrome P450 | CYP3A4, CYP2D6 | Oxidation of the hexanoyl chain and piperidine ring |

| Carboxylesterases | hCE1, hCE2 | Hydrolysis of the amide bond |

Computational Chemistry and Molecular Modeling for 1 Hexanoylpiperidine 4 Carboxylic Acid Research

Molecular Docking for Ligand-Target Binding Prediction and Pose Generation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.

For a molecule like 1-Hexanoylpiperidine-4-carboxylic acid, docking studies would be crucial to identify potential biological targets. The process involves preparing a 3D structure of the ligand and a 3D structure of a target protein. A docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site, each of which is assigned a score based on a scoring function that estimates binding affinity.

In studies of similar piperidine-based compounds, docking has been used to elucidate binding modes with targets such as the sigma 1 receptor (S1R). nih.gov For instance, research on piperidine (B6355638)/piperazine-based molecules identified key interactions and potent S1R agonists, comparable to reference compounds like haloperidol. nih.gov A similar approach for this compound would involve docking it against a panel of known receptors to hypothesize its potential pharmacological activity. The results would highlight key interactions, such as hydrogen bonds formed by the carboxylic acid group or hydrophobic interactions from the hexanoyl chain, which stabilize the ligand-protein complex.

Advanced Molecular Dynamics Simulations for Conformational Sampling, Protein-Ligand Interaction Dynamics, and Solvent Effects

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. This technique can be used to study the stability of a ligand-protein complex predicted by molecular docking, analyze the dynamics of the interactions, and assess the influence of the solvent environment.

If applied to this compound, an MD simulation would typically start with the docked complex placed in a simulated box of water molecules and ions to mimic physiological conditions. The simulation would then calculate the trajectory of every atom over a period of nanoseconds to microseconds.

This methodology would allow researchers to:

Assess Binding Stability: Observe whether the ligand remains stably bound to the target's active site or dissociates over time.

Analyze Interaction Dynamics: Identify which specific amino acid residues form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. rsc.org

Study Conformational Changes: Determine how the protein and ligand structures adapt to each other upon binding.

Evaluate Solvent Effects: Understand the role of water molecules in mediating or competing with the protein-ligand interactions.

Computational studies on other piperidine derivatives have successfully used MD simulations to confirm the stability of docking poses and to identify crucial amino acid residues for binding. nih.govrsc.org

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Atoms in Molecules (AIM), Natural Bond Orbital (NBO) Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity.

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT could be used to optimize its 3D geometry and calculate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations help in understanding the molecule's reactivity and the sites prone to electrophilic or nucleophilic attack.

Atoms in Molecules (AIM): The AIM theory analyzes the topology of the electron density to characterize chemical bonding, including hydrogen bonds and other non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a description of the bonding in terms of localized electron-pair "bonding" orbitals. It is useful for studying charge transfer interactions and hyperconjugation, which contribute to molecular stability.

While specific DFT, AIM, or NBO studies on this compound are absent from the literature, these methods are frequently applied to carboxylic acids and heterocyclic compounds to understand their structural and electronic characteristics. orgchemres.org

In Silico Prediction of Absorption and Distribution Properties

In silico methods are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles.

For this compound, various physicochemical properties can be calculated to predict its ADME profile. A key guideline used for predicting oral bioavailability is Lipinski's Rule of Five.

Based on its structure, the properties of this compound can be estimated as follows:

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 227.30 g/mol | ≤ 500 g/mol | Yes |

| LogP (octanol-water partition coefficient) | ~2.5 (Estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors (O-H, N-H) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (O, N) | 3 | ≤ 10 | Yes |

The predicted properties suggest that this compound is compliant with Lipinski's Rule of Five, indicating a higher likelihood of good oral absorption and membrane permeability. Further computational models could predict other properties like aqueous solubility, plasma protein binding, and blood-brain barrier penetration, which are critical for understanding the distribution of the compound in the body.

Future Perspectives and Unaddressed Research Questions

Design and Synthesis of Next-Generation 1-Hexanoylpiperidine-4-carboxylic acid Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of this compound is a primary focus for enhancing its pharmacological profile. Future synthetic strategies will likely concentrate on systematic modifications of the core structure to improve target affinity, potency, and selectivity. Key areas for structural modification include the hexanoyl chain, the piperidine (B6355638) ring, and the carboxylic acid moiety.

Modification of the Hexanoyl Chain: The lipophilicity and length of the N-acyl chain are critical determinants of biological activity. Future research could explore the introduction of unsaturation, branching, or cyclic structures within the hexanoyl chain to modulate its interaction with target proteins.

Piperidine Ring Substitutions: Introducing substituents on the piperidine ring could enforce specific conformations that may be more favorable for binding to the target. This could lead to analogues with significantly higher potency and selectivity. nih.gov

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is often a source of poor pharmacokinetic properties. researchgate.netnih.gov Replacing it with bioisosteres such as tetrazoles, hydroxamic acids, or other acidic functional groups could improve metabolic stability and membrane permeability. researchgate.netnih.gov

A variety of synthetic methodologies can be employed to create a diverse library of analogues. Techniques like the Ugi four-component reaction could facilitate the rapid synthesis of a wide range of derivatives for screening. researchgate.net

Table 1: Hypothetical Analogues and Design Rationale

| Analogue Name | Structural Modification | Rationale |

|---|---|---|

| 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid | Replacement of hexanoyl with a cyclohexylcarbonyl group | Introduce conformational rigidity to the acyl chain. |

| 1-Hexanoylpiperidine-4-(1H-tetrazol-5-yl) | Bioisosteric replacement of carboxylic acid with a tetrazole ring | Improve metabolic stability and pharmacokinetic profile. researchgate.netnih.gov |

Exploration of Novel Therapeutic or Biological Applications Beyond Current Research Areas

While initial research may point towards specific applications, the structural motifs present in this compound suggest potential for a broader range of biological activities. The piperidine scaffold is a common feature in many centrally active drugs, and its derivatives have been investigated for various therapeutic uses. google.comresearchgate.net

Future research should aim to screen this compound and its analogues against a wide array of biological targets. Potential new therapeutic areas to explore include:

Neurological Disorders: Given that many piperidine derivatives act as monoamine neurotransmitter re-uptake inhibitors, these compounds could be investigated for potential efficacy in treating depression, anxiety, and other CNS disorders. google.com

Pain Management: Certain piperidine derivatives have shown promise as analgesics. nih.govebi.ac.uk Investigating the antinociceptive properties of this compound analogues could lead to the development of novel pain therapeutics.

Antimicrobial Activity: The synthesis and evaluation of piperidine derivatives have revealed potential antibacterial properties. researchgate.netresearchgate.net Screening against a panel of pathogenic bacteria and fungi could uncover new antimicrobial agents. mdpi.com

High-Throughput Screening and Lead Optimization Strategies for Derivatives

To efficiently explore the therapeutic potential of the vast number of possible this compound derivatives, high-throughput screening (HTS) methodologies are essential. nih.gov HTS allows for the rapid evaluation of large compound libraries against specific biological targets. unchainedlabs.com Both biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays (e.g., reporter gene assays, viability assays) can be employed. nih.gov

Once initial "hits" are identified through HTS, a rigorous lead optimization process is required. nih.gov This involves:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to understand the relationship between chemical structure and biological activity. This helps in identifying the key structural features required for potency and selectivity. nih.gov

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds.

In Vivo Efficacy Studies: Testing the most promising lead compounds in relevant animal models of disease to confirm their therapeutic potential.

Table 2: HTS and Lead Optimization Workflow

| Step | Description | Key Techniques |

|---|---|---|

| 1. Primary Screen | Initial screening of a large, diverse library of derivatives. | Biochemical assays, Cell-based assays. nih.gov |

| 2. Hit Confirmation | Re-testing of initial hits to confirm activity and rule out false positives. | Dose-response curves. |

| 3. Lead Generation | Synthesis of analogues around confirmed hits to establish initial SAR. | Parallel synthesis, medicinal chemistry. nih.gov |

| 4. Lead Optimization | Iterative process of modifying the lead structure to improve potency, selectivity, and ADME properties. | SAR studies, in vitro ADME assays, pharmacokinetic studies. nih.gov |

| 5. Candidate Selection | Selection of a final compound for preclinical and clinical development. | In vivo efficacy and safety studies. |

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. orscience.runih.gov These computational tools can significantly accelerate the design and optimization of novel this compound derivatives. nih.govastrazeneca.com

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds before they are synthesized. mdpi.comrsc.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov These models can explore a vast chemical space to identify novel scaffolds and derivatives that may not be conceived through traditional medicinal chemistry approaches.

Virtual Screening: AI-powered virtual screening can rapidly screen massive virtual libraries of compounds against a biological target, identifying potential hits much faster and more cost-effectively than physical HTS. mdpi.com

Table 3: Application of AI/ML in the Discovery of this compound Analogues

| AI/ML Technique | Application | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Prioritize synthesis of potent compounds. nih.gov |

| Graph Neural Networks (GNNs) | Predict molecular properties and drug-target interactions. astrazeneca.commdpi.com | Enhance the accuracy of virtual screening and property prediction. rsc.org |

| Generative Adversarial Networks (GANs) | Design novel molecules with optimized properties. nih.gov | Discover novel and diverse chemical scaffolds. |

| Natural Language Processing (NLP) | Extract insights from scientific literature. | Identify novel targets and potential applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.